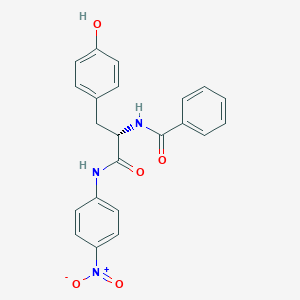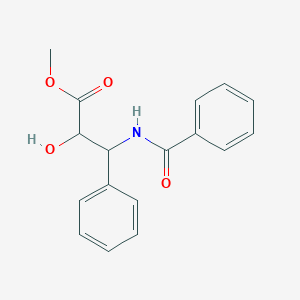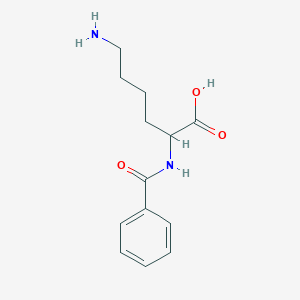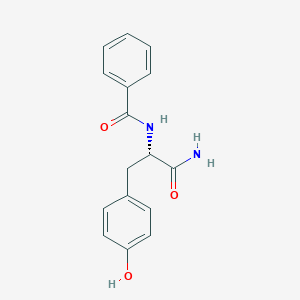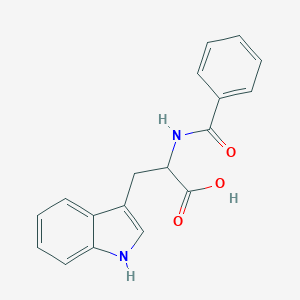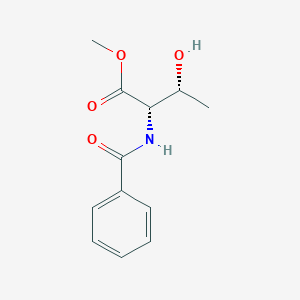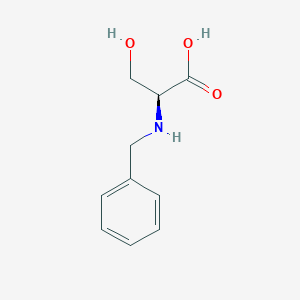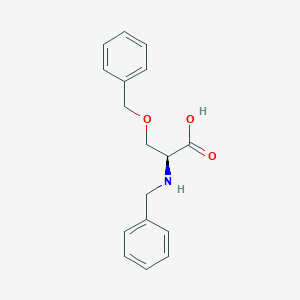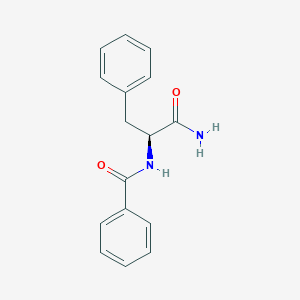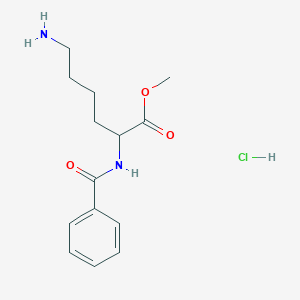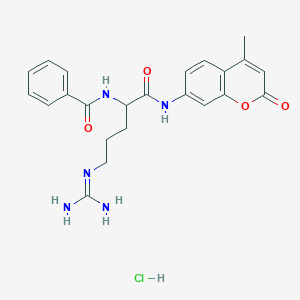
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride
Overview
Description
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H26ClN5O4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bz-DL-Arg-AMC HCl primarily targets proteolytic enzymes such as trypsin and papain . These enzymes play a crucial role in protein metabolism, breaking down proteins into smaller peptides or individual amino acids.
Mode of Action
The compound acts as a fluorogenic substrate for these proteolytic enzymes . When the compound is cleaved by these enzymes, it releases a fluorescent product that can be detected and measured. This fluorescence provides a direct measure of the enzyme’s activity.
Biochemical Pathways
The primary biochemical pathway affected by Bz-DL-Arg-AMC HCl is protein digestion and absorption . The compound serves as a substrate for proteolytic enzymes, which cleave it to produce a fluorescent product. This process mimics the natural process of protein digestion, where proteolytic enzymes break down proteins into smaller peptides or amino acids .
Result of Action
The cleavage of Bz-DL-Arg-AMC HCl by proteolytic enzymes results in the release of a fluorescent product. This fluorescence can be measured to provide a direct and quantitative assessment of the activity of the enzymes . Therefore, the compound is often used in research settings to study the activity of proteolytic enzymes.
Action Environment
The action of Bz-DL-Arg-AMC HCl is influenced by various environmental factors. For instance, the activity of the proteolytic enzymes it targets can be affected by factors such as pH, temperature, and the presence of other molecules that can inhibit or enhance the enzymes’ activity. Furthermore, the compound’s fluorescence can be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride acts as an inhibitor of various enzymes responsible for metabolizing arginine and other amino acids . It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells . It also serves as a substrate for midgut proteases of Pieris brassicae .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for proteolytic enzymes. By serving as a substrate for these enzymes, it can influence various cellular processes, including protein degradation and turnover .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes. As a substrate, it can bind to the active site of an enzyme, where it is then processed by the enzyme. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of arginine and other amino acids, where it interacts with various enzymes .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVYOJOHZLTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585093 | |
| Record name | N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-21-8 | |
| Record name | N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



